2-(3-Methoxyphenyl)cyclohexanone
Description
Contextual Significance of Substituted Cyclohexanones in Synthetic Chemistry
Substituted cyclohexanones are a class of organic compounds that hold a privileged position in synthetic chemistry. The cyclohexanone (B45756) skeleton is a core structure in numerous natural products and pharmaceutically active molecules. nih.gov This prevalence has driven considerable interest in the stereoselective synthesis of these compounds. nih.gov
The versatility of the cyclohexanone ring allows for a wide range of chemical transformations, making it a valuable scaffold for building molecular complexity. nih.gov Strategies for the synthesis of substituted cyclohexanones are diverse and include tandem carbene and photoredox-catalyzed processes, as well as cascade inter-intramolecular double Michael reactions. nih.govnih.gov These methods enable the construction of highly functionalized carbocycles and heterocycles, which are crucial in the pharmaceutical and materials industries. nih.gov
Optically active substituted cyclohexenones, which can be converted to cyclohexanones, are particularly important as precursors in the synthesis of natural products and other biologically active molecules. mdpi.com The ability to introduce various substituents onto the cyclohexanone ring with high stereocontrol is a key challenge and an area of active research. nih.gov
Historical Overview of the Chemical Compound's Emergence in Synthetic Pathways
While a detailed historical timeline of the first synthesis of 2-(3-Methoxyphenyl)cyclohexanone is not extensively documented in readily available literature, its emergence is intrinsically linked to the development of synthetic methods for creating 2-arylcyclohexanones. The synthesis of such compounds often relies on established organic reactions. One common approach involves the reaction of a cyclohexanone enolate or its equivalent with a substituted aryl halide, or the cyclization of a precursor molecule already containing the methoxyphenyl group.
The development of synthetic routes to morphinans, a class of compounds with significant pharmacological activity, likely spurred the investigation and preparation of intermediates like this compound. Its utility as a precursor for these complex structures would have driven the refinement of its synthesis over time.
Role as a Key Intermediate in Complex Molecular Architectures
The primary significance of this compound in organic synthesis lies in its role as a key intermediate, particularly in the synthesis of morphinans and related structures. sigmaaldrich.com Morphinans are a class of polycyclic compounds that includes a number of medically important alkaloids.
Specifically, this compound is reported to be a starting reagent for the synthesis of octahydrophenanthrene, which is another crucial intermediate in the pathway to creating morphinans. sigmaaldrich.com It has also been utilized in the synthesis of 9-azamorphinan and 2-methyl-5-phenyl morphan. sigmaaldrich.com The methoxy (B1213986) group on the phenyl ring is a key feature, as it can be readily converted to a hydroxyl group, a common functional group in many natural and synthetic opioids.
The synthesis of these complex molecules often involves a series of intricate steps, including cyclizations and rearrangements. The rigid framework of this compound provides a solid foundation upon which to build the additional rings required for the final morphinan (B1239233) structure.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQSVYTBQDRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874441 | |
| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15547-89-4 | |
| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15547-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 3 Methoxyphenyl Cyclohexanone and Its Derivatives
Established Synthetic Routes
Traditional synthetic methods provide a foundational framework for the preparation of 2-(3-Methoxyphenyl)cyclohexanone and its related structures. These routes, including Claisen-Schmidt and aldol (B89426) condensations, as well as Grignard reactions, are well-documented and widely practiced in organic synthesis.
Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation is a cornerstone reaction in organic chemistry, facilitating the formation of α,β-unsaturated carbonyl compounds. wikipedia.orgnumberanalytics.com This reaction involves the cross-aldol condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing derivatives of this compound, this reaction would typically involve the condensation of cyclohexanone (B45756) with an appropriate aromatic aldehyde. researchgate.net
The reaction is classically catalyzed by a base, such as sodium hydroxide (B78521), and can often be performed under solvent-free conditions, which presents an environmentally favorable "green" chemistry approach. wikipedia.orgnih.gov Quantitative yields have been reported for Claisen-Schmidt reactions conducted without a solvent, using sodium hydroxide as the base with various benzaldehydes. wikipedia.org The choice of base and solvent, however, can significantly influence the reaction's outcome, with different combinations yielding varying product yields. numberanalytics.com For instance, using sodium hydroxide in ethanol (B145695) can result in an 80% yield, while potassium hydroxide in methanol (B129727) might yield 75%, and piperidine (B6355638) in dichloromethane (B109758) could achieve a 90% yield. numberanalytics.com
Microwave irradiation has emerged as a modern technique to accelerate these reactions, often leading to reduced reaction times and improved yields. numberanalytics.com The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of α,α'-bis(substituted-benzylidene)cycloalkanones, which are valuable intermediates in various synthetic pathways. nih.gov
Table 1: Effect of Catalysts on Claisen-Schmidt Reaction of Cyclohexanone and Benzaldehyde (B42025)
| Catalyst (20 mmol) | Time (minutes) | Yield (%) |
| NaOH (solid) | 5 | 98 |
| KOH (solid) | 10 | 95 |
| Ca(OH)2 (solid) | 15 | 80 |
This interactive table is based on data for the reaction of cyclohexanone with benzaldehyde and illustrates the efficiency of different catalysts.
Electrochemical Oxidation Strategies for Arylcyclohexanones
Electrochemical methods offer a green and efficient alternative for the synthesis and modification of arylcyclohexanones. These techniques utilize electricity to drive chemical transformations, often under mild conditions and without the need for harsh reagents. researchgate.netsphinxsai.com
One notable application is the electrochemical oxidation of catechol in the presence of a secondary amine-containing compound like ketamine. This process leads to the formation of a new 2-(2-chlorophenyl)-2-[(3,4-dihydroxyphenyl)(methyl)amino]cyclohexanone derivative through an ECE (electrochemical-chemical-electrochemical) mechanism. researchgate.net The initial electrochemical oxidation of catechol generates an o-quinone, which then undergoes a 1,4-Michael addition with the amine. This electro-organic synthesis can be carried out in a divided cell, providing good yields under mild conditions. researchgate.net
Furthermore, electrochemical approaches have been developed for the deconstructive functionalization of tertiary cycloalkanols. By generating alkoxy radicals anodically through a proton-coupled electron transfer (PCET) process, a variety of distally functionalized ketones can be synthesized. cardiff.ac.uk This method has proven effective for cycloalkanols of various ring sizes containing electron-rich rings. cardiff.ac.uk
Grignard Reaction Pathways in Substituted Cyclohexanone Synthesis
The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is instrumental in the synthesis of substituted cyclohexanones. vaia.comorganic-chemistry.org This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as a ketone or aldehyde, to produce a secondary or tertiary alcohol. organic-chemistry.org
In the synthesis of precursors to tramadol (B15222), a derivative of this compound, the Grignard reaction of 2-((dimethylamino)methyl)cyclohexanone (B127425) with 3-methoxyphenylmagnesium bromide is a key step. google.com This specific Grignard reagent, 3-methoxyphenylmagnesium bromide, is commercially available as a solution in tetrahydrofuran (B95107) (THF). sigmaaldrich.comnih.gov The reaction of cyclohexanone with a Grignard reagent like phenylmagnesium bromide (PhMgBr) proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated in an acid workup to yield the final alcohol product. vaia.compearson.com
The stereochemistry of Grignard additions to cyclohexanones can be influenced by various factors, including the solvent and the specific Grignard reagent used. acs.org While the Grignard reaction is highly effective, it can sometimes lead to a mixture of stereoisomers. google.com
Aldol Condensation with Allyl Derivatives
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. youtube.compearson.com When applied to cyclohexanone, this reaction can be used to synthesize more complex structures. The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. youtube.comvaia.com
The self-condensation of cyclohexanone, for example, leads to the formation of 2-(1-cyclohexenyl)cyclohexanone (B73363) and its tautomer, 2-cyclohexylidenecyclohexanone. nih.gov This dimer can then be a precursor for other functionalized cyclohexanone derivatives. While direct aldol condensation of cyclohexanone with an allyl derivative to form this compound is not a direct standard procedure, the principles of aldol chemistry are foundational to many synthetic routes that could lead to such structures. The reaction equilibrium for the aldol condensation of ketones generally favors the reactants due to steric hindrance in the product. vaia.com
Advanced Synthetic Approaches
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced approaches often employ catalytic systems to achieve high selectivity and yield.
Catalytic Methods for Formation of Aryl-Substituted Cyclohexanones
Catalytic methods, particularly those employing transition metals like palladium, have revolutionized the synthesis of aryl-substituted cyclohexanones. These methods offer high efficiency and selectivity in forming the crucial carbon-aryl bond.
Palladium-catalyzed α-arylation of cyclic vinylogous esters has emerged as a powerful strategy for synthesizing γ-arylcyclohexenones. researchgate.netfao.org This reaction allows for the introduction of an aryl group at the α-position of a cyclohexenone precursor. The process can be highly efficient, sometimes requiring as little as 0.25 mol% of a commercially available palladium catalyst and proceeding at room temperature. researchgate.net A subsequent reductive transposition can then convert the α-arylated intermediate into the desired γ-arylcyclohexenone. researchgate.net
Furthermore, palladium-catalyzed direct γ-C(sp³)–H arylation of β-alkoxy cyclohexenones has been developed, providing a direct route to γ-arylated products. rsc.org This method is tolerant of a wide range of aryl bromides, including sterically hindered ones. rsc.org The Heck coupling, another palladium-catalyzed reaction, can be used for the arylation of cyclohexene, which can then be further functionalized to the desired cyclohexanone. mdpi.com
Beyond palladium, other catalytic systems have been explored. For instance, the Baeyer-Villiger oxidation of racemic 2-arylcyclohexanones can be achieved with high enantioselectivity using chiral N,N'-dioxide-Sc(III) complex catalysts. nih.govorganic-chemistry.orgcolab.ws This reaction results in the formation of optically active ε-lactones. organic-chemistry.org
Multi-step Convergent Syntheses
The synthesis of this compound can be efficiently achieved through convergent strategies that construct the molecule by bringing together key fragments in the later stages of the synthetic sequence. A prominent and modern approach involves the palladium-catalyzed α-arylation of ketones. nih.gov This method offers a direct and powerful way to form the carbon-carbon bond between the cyclohexanone ring and the 3-methoxyphenyl (B12655295) group.
The general strategy involves the reaction of a cyclohexanone enolate, or a suitable equivalent, with an aryl halide, such as 3-bromoanisole (B1666278), in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.govresearchgate.netresearchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often providing the best results. orgsyn.org The base used to generate the enolate also plays a critical role, with strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) being commonly employed. nih.gov
A plausible convergent synthesis is outlined below:
Route: Palladium-Catalyzed α-Arylation
Step 1: Formation of the cyclohexanone enolate. Cyclohexanone is treated with a strong, non-nucleophilic base (e.g., LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to generate the lithium enolate.
Step 2: Palladium-catalyzed cross-coupling. The pre-formed enolate is then reacted with 3-bromoanisole in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, like tri-tert-butylphosphine. The reaction mixture is typically heated to facilitate the cross-coupling reaction, affording this compound.
This convergent approach is highly valued for its efficiency and the ability to introduce the aryl moiety in a single, high-yielding step.
Synthesis of Key Precursors and Intermediates
The success of the convergent synthesis of this compound hinges on the ready availability of its key precursors.
Cyclohexanone Enolates: The formation of cyclohexanone enolates is a fundamental transformation in organic synthesis. The regioselectivity of enolate formation can be controlled by the reaction conditions. For the synthesis of 2-substituted cyclohexanones, the kinetic enolate is typically desired. This is achieved by using a strong, sterically hindered base like LDA at low temperatures in an aprotic solvent. These conditions favor the rapid deprotonation at the less sterically hindered α-carbon.
3-Bromoanisole: This aryl halide is a critical coupling partner in the palladium-catalyzed α-arylation. It can be prepared from 3-aminophenol (B1664112) through a Sandmeyer reaction, involving diazotization followed by treatment with a bromide source. Alternatively, it can be synthesized from anisole (B1667542) via electrophilic bromination, though this may lead to a mixture of isomers requiring separation.
Another important synthetic intermediate for related structures is the 3-methoxyphenylmagnesium bromide Grignard reagent. This is prepared by reacting 3-bromoanisole with magnesium metal in an ethereal solvent like THF or diethyl ether. rsc.orgnih.govnih.gov This organometallic reagent is a powerful nucleophile and can be used in reactions with electrophiles to form carbon-carbon bonds.
Enantioselective Synthesis
Achieving control over the stereochemistry at the C2 position of the cyclohexanone ring is a significant challenge in the synthesis of this compound. Several strategies have been developed to access enantiomerically enriched or pure forms of this and related 2-arylcyclohexanones.
Chiral Catalyst Applications in Asymmetric Reactions
The use of chiral catalysts is a powerful strategy for enantioselective synthesis. For 2-arylcyclohexanones, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, 2-(3-methoxyphenyl)-2-cyclohexen-1-one, is a viable approach. Chiral ruthenium rsc.org and rhodium complexes bearing chiral phosphine ligands have been successfully employed for the enantioselective reduction of the carbon-carbon double bond, establishing the chiral center at the α-position.
Organocatalysis has also emerged as a potent tool for the enantioselective synthesis of chiral cyclohexanones. nih.govnih.govyoutube.comyoutube.com Chiral amines, such as proline and its derivatives, can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones, which can be a key step in a Robinson annulation sequence to build the chiral cyclohexanone ring system. nih.govresearchgate.netnih.govmdpi.combeilstein-journals.org
| Catalyst Type | Reaction | Substrate Type | Typical ee (%) |
| Chiral Ru-phosphine complex | Asymmetric Hydrogenation | α,β-Unsaturated Ketone | >90 |
| Chiral Rh-phosphine complex | Asymmetric Hydrogenation | α,β-Unsaturated Ketone | >95 |
| Proline | Asymmetric Aldol/Michael | Aldehyde/Ketone | 80-99 |
| Chiral secondary amines | Asymmetric Michael Addition | Enone | >90 |
This table presents representative data for analogous reactions from the literature.
Biocatalytic Strategies for Enantioselective Transformation
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases and dehydrogenases, are widely used for the enantioselective transformation of ketones and alcohols. nih.govmdpi.comnih.gov
For this compound, a biocatalytic approach could involve the kinetic resolution of the racemic ketone. This can be achieved through the enantioselective reduction of one enantiomer using a dehydrogenase and a cofactor like NADPH, leaving the other enantiomer unreacted and in high enantiomeric excess. Alternatively, a racemic mixture of the corresponding alcohol, 2-(3-methoxyphenyl)cyclohexanol, can be resolved through lipase-catalyzed enantioselective acylation. nih.gov
| Enzyme | Reaction Type | Substrate | Outcome |
| Dehydrogenase | Enantioselective Reduction | Racemic Ketone | One enantiomer of the alcohol |
| Lipase (B570770) | Kinetic Resolution (Acylation) | Racemic Alcohol | Enantiomerically enriched alcohol and ester |
This table illustrates general biocatalytic strategies applicable to the target compound.
Kinetic Resolution Techniques
Kinetic resolution is a widely employed method for separating enantiomers of a racemic mixture. In the context of this compound, this can be achieved chemically or enzymatically.
A chemical approach could involve the formation of diastereomeric derivatives by reacting the racemic ketone with a chiral derivatizing agent. For instance, formation of a chiral imine or enamine, followed by separation of the diastereomers by chromatography or crystallization, and subsequent hydrolysis would yield the separated enantiomers of the ketone.
Enzymatic kinetic resolution, as mentioned in the biocatalysis section, is a particularly powerful technique. Lipase-catalyzed transesterification of the corresponding racemic alcohol is a common and effective method. tamu.edu For example, Candida antarctica lipase B (CAL-B) is known to exhibit high enantioselectivity in the acylation of a wide range of secondary alcohols. nih.gov
Diastereoselective Control in Synthesis
In cases where derivatives of this compound with additional stereocenters are targeted, controlling the diastereoselectivity of the reactions is crucial. For instance, in the reduction of a substituted this compound, the stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions.
The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is known for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols with high diastereoselectivity. mdpi.com In the case of substituted cyclohexanones, steric hindrance plays a significant role in directing the approach of the hydride reagent. Bulky reducing agents will preferentially attack from the less hindered face of the carbonyl group, leading to a predictable diastereomeric outcome. The principles of conformational analysis of the cyclohexanone ring are essential for predicting the stereochemical course of such reactions. beilstein-journals.org
Chemical Reactivity and Transformation Mechanisms
Reactions at the Cyclohexanone (B45756) Core
The cyclohexanone ring is a versatile scaffold for a multitude of chemical transformations, including functionalization at the alpha-position, dehydrogenation to introduce unsaturation, and rearrangements that alter the ring size.
Alpha-Functionalization Reactions
The carbon atom adjacent to the carbonyl group (the α-carbon) in 2-(3-Methoxyphenyl)cyclohexanone is activated and can be readily functionalized. This reactivity stems from the ability to form an enol or enolate intermediate. wikipedia.org
Alpha-Alkylation: In the presence of a strong base, such as sodium hydride or potassium tert-butoxide, the α-proton can be removed to form a nucleophilic enolate. nih.gov This enolate can then react with an alkyl halide in a nucleophilic substitution reaction to introduce an alkyl group at the α-position. The reaction is a powerful tool for forming new carbon-carbon bonds. For instance, reaction with methyl iodide would yield 2-methyl-2-(3-methoxyphenyl)cyclohexanone. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the alkylation. uoa.grgoogle.com
Alpha-Halogenation: Ketones can be halogenated at the α-position under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. The rate of halogenation is dependent on the concentration of the ketone and the acid, but not the halogen. libretexts.orglibretexts.org In basic conditions, the reaction occurs via an enolate and successive halogenations are often faster. wikipedia.org For this compound, treatment with bromine in acetic acid would be expected to yield 2-bromo-2-(3-methoxyphenyl)cyclohexanone. These α-halo ketones are valuable synthetic intermediates. mdpi.com
Table 1: Examples of Alpha-Functionalization Reactions
| Reaction | Reagents | Product |
| α-Alkylation | 1. NaH, t-BuOK 2. CH₃I | 2-Methyl-2-(3-methoxyphenyl)cyclohexanone |
| α-Halogenation | Br₂, CH₃COOH | 2-Bromo-2-(3-methoxyphenyl)cyclohexanone |
Dehydrogenation Processes to Cyclohexenone Derivatives
The introduction of a double bond into the cyclohexanone ring to form a cyclohexenone derivative is a significant transformation. This is typically achieved through an oxidation reaction, often catalyzed by transition metals like palladium. nih.govnih.govorganic-chemistry.org
The aerobic dehydrogenation of cyclohexanones using a palladium(II) catalyst, such as palladium(II) trifluoroacetate (Pd(TFA)₂), in the presence of a suitable ligand and oxygen as the oxidant, can selectively produce the corresponding α,β-unsaturated ketone. nih.govresearchgate.net For this compound, this reaction would yield 2-(3-Methoxyphenyl)-2-cyclohexen-1-one. The reaction is believed to proceed through the formation of a palladium-enolate intermediate followed by β-hydride elimination. nih.gov It has been shown that under certain conditions, the dehydrogenation can proceed further to yield the corresponding phenol. rsc.orgsemanticscholar.org
Table 2: Dehydrogenation of this compound
| Catalyst System | Oxidant | Product |
| Pd(TFA)₂ / Ligand | O₂ | 2-(3-Methoxyphenyl)-2-cyclohexen-1-one |
| Pd/C | (oxidant-free) | 2-(3-Methoxyphenyl)phenol |
Ring Expansion and Contraction Reactions
The six-membered cyclohexanone ring can be manipulated to form larger or smaller rings through specific rearrangement reactions.
Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. organicreactions.orgslideshare.net This reaction sequence involves the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and finally, diazotization with nitrous acid. wikipedia.orgresearchgate.netd-nb.info For this compound, this would lead to the formation of a seven-membered ring, a cycloheptanone derivative. The reaction proceeds through the formation of a diazonium ion, which upon loss of nitrogen gas, generates a carbocation that triggers a 1,2-alkyl shift, resulting in the expanded ring. slideshare.netwikipedia.org
Ring Contraction: The Favorskii rearrangement allows for the conversion of α-halo ketones into carboxylic acid derivatives with a contracted ring system. wikipedia.org This reaction is initiated by treating an α-halo ketone, such as 2-bromo-2-(3-methoxyphenyl)cyclohexanone, with a base. nrochemistry.compurechemistry.orgyoutube.com The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) to yield a carbanion that is subsequently protonated. wikipedia.orgchemistwizards.com This results in the formation of a cyclopentanecarboxylic acid derivative.
Table 3: Ring Expansion and Contraction Reactions
| Reaction Type | Key Intermediate | Product Type |
| Tiffeneau-Demjanov Rearrangement | Diazonium ion / Carbocation | Cycloheptanone derivative |
| Favorskii Rearrangement | Cyclopropanone | Cyclopentanecarboxylic acid derivative |
Transformations Involving the 3-Methoxyphenyl (B12655295) Moiety
The 3-methoxyphenyl group provides a second reactive site in the molecule, allowing for modifications to the methoxy (B1213986) group and substitution on the aromatic ring.
Modifications of the Methoxy Group
The methoxy group is a key functional handle that can be cleaved to reveal a phenol, a transformation of significant synthetic utility.
Demethylation: The cleavage of the methyl ether can be achieved using strong Lewis acids, most notably boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). orgsyn.orgmasterorganicchemistry.commasterorganicchemistry.com Boron tribromide is a particularly effective reagent for the demethylation of aryl methyl ethers and typically proceeds under mild conditions. commonorganicchemistry.com The reaction involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govrsc.orgunibo.it This reaction would convert this compound into 2-(3-Hydroxyphenyl)cyclohexanone.
Table 4: Demethylation of this compound
| Reagent | Product |
| Boron tribromide (BBr₃) | 2-(3-Hydroxyphenyl)cyclohexanone |
| Hydrobromic acid (HBr) | 2-(3-Hydroxyphenyl)cyclohexanone |
Aromatic Substitution Reactions
The 3-methoxyphenyl ring is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The methoxy group is a strong activating group and an ortho-, para-director, while the cyclohexanone group is a deactivating group and a meta-director. The positions ortho and para to the methoxy group (positions 2, 4, and 6) are therefore activated towards electrophilic attack.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the positions ortho or para to the activating methoxy group.
Halogenation: The aromatic ring can be brominated using bromine in the presence of a Lewis acid catalyst, or with reagents like N-bromosuccinimide (NBS) in the presence of an acid. google.comgoogle.comorganic-chemistry.org The substitution pattern would again be directed by the methoxy group.
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride, an acyl group can be introduced onto the aromatic ring using an acyl chloride or anhydride. wikipedia.orgorganic-chemistry.orgnih.gov This reaction would likely occur at the positions activated by the methoxy group, leading to the formation of a new ketone functionality on the aromatic ring.
Table 5: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-5-methoxyphenyl)cyclohexanone and/or 2-(4-Nitro-3-methoxyphenyl)cyclohexanone |
| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-5-methoxyphenyl)cyclohexanone and/or 2-(4-Bromo-3-methoxyphenyl)cyclohexanone |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(2-Acetyl-5-methoxyphenyl)cyclohexanone and/or 2-(4-Acetyl-3-methoxyphenyl)cyclohexanone |
Nucleophilic Addition Reactions
The carbonyl group of this compound is an electrophilic center, susceptible to attack by various nucleophiles. Nucleophilic addition is a fundamental reaction for ketones, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The stereochemical outcome of such additions to substituted cyclohexanones is influenced by factors like steric hindrance and electronic effects, often explained by models such as the Felkin-Anh and Cieplak models.
However, specific studies detailing reactions like Grignard, Wittig, Horner-Wadsworth-Emmons, or cyanohydrin formation directly on this compound are not readily found in the searched literature. A related process has been documented for the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone with the Grignard compound of 3-bromoanisole (B1666278), which produces 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol. rsc.orgnih.gov This indicates the feasibility of nucleophilic addition to the carbonyl group in a similar cyclohexanone framework.
Condensation and Cyclization Reactions
Condensation reactions, such as aldol (B89426) or Knoevenagel condensations, typically involve the formation of an enolate from the ketone, which then acts as a nucleophile. For this compound, enolate formation can occur at either the C2 or C6 position, leading to potential regiochemical isomers. Subsequent reaction with an electrophile (like an aldehyde or another ketone) would yield a β-hydroxy ketone, which could then dehydrate.
Cyclization reactions involving this compound could be intramolecular, if a suitable reactive group is present elsewhere in the molecule, or intermolecular, leading to the formation of new ring systems. Despite the theoretical potential for such transformations, specific examples and detailed research findings for condensation and cyclization reactions starting with this compound are not described in the available search results.
Oxidative and Reductive Transformations
The reduction of the ketone functionality in this compound to a secondary alcohol, 2-(3-Methoxyphenyl)cyclohexanol, is a predictable transformation. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metal catalysts (e.g., Pd, Pt, Ni) would also be effective, potentially leading to diastereomeric alcohol products depending on the catalyst and conditions.
Oxidative transformations could include reactions like the Baeyer-Villiger oxidation, where treatment with a peroxy acid would convert the cyclohexanone into a seven-membered lactone (a caprolactone derivative). However, specific studies detailing either the reduction or oxidation of this compound are absent from the surveyed literature.
Metal-Catalyzed Transformations
Metal-catalyzed reactions often involve the activation of C-H or C-O bonds, or conjugate additions to α,β-unsaturated derivatives. For this compound, this could include α-arylation or α-alkenylation reactions.
Palladium-Catalyzed Reactions
Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. The enolate or enol ether derivative of this compound could theoretically participate in α-arylation reactions with aryl halides. No specific examples of palladium-catalyzed reactions involving this compound were identified in the search results.
Rhodium-Catalyzed Cycloadditions
Rhodium catalysts are known to mediate a variety of cycloaddition reactions. While these are powerful methods for ring construction, the literature surveyed does not provide instances of rhodium-catalyzed cycloadditions where this compound is used as a substrate.
Copper-Catalyzed Processes
Copper-catalyzed reactions include various coupling and addition reactions. For instance, copper catalysts can be used in conjugate additions or in multicomponent reactions. There is a lack of specific documented copper-catalyzed processes involving this compound in the available research.
Stereochemistry and Conformational Analysis
Chiral Nature and Enantiomeric Forms
The substitution pattern of 2-(3-Methoxyphenyl)cyclohexanone results in a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers.
Asymmetric Carbon Centers within the Structure
The source of chirality in this compound is the carbon atom at position 2 (C2) of the cyclohexanone (B45756) ring. This carbon is bonded to four different groups: a hydrogen atom, the carbonyl group at C1, the methylene (B1212753) group at C3, and the 3-methoxyphenyl (B12655295) group. This makes C2 an asymmetric carbon center, or stereocenter. The presence of this single stereocenter gives rise to two distinct enantiomers: (R)-2-(3-Methoxyphenyl)cyclohexanone and (S)-2-(3-Methoxyphenyl)cyclohexanone.
Optical Purity and Enantiomeric Excess Determination
Determining the proportion of each enantiomer in a sample is crucial for its characterization. The optical purity, often expressed as enantiomeric excess (ee), quantifies the predominance of one enantiomer over the other. A variety of methods are available for this determination. heraldopenaccess.us
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective technique. heraldopenaccess.us The chiral column interacts differently with each enantiomer, leading to their separation and allowing for quantification. Other chiroptical methods, such as circular dichroism (CD) spectroscopy, can also be employed. nih.govnih.gov CD spectroscopy has been used to determine the enantiomeric excess of α-chiral cyclohexanones by monitoring the metal-to-ligand charge transfer bands of their complexes. nih.govnih.gov For instance, a calibration curve can be generated to correlate the observed molar ellipticity with known enantiomeric excess values, providing a rapid analysis method. nih.gov
Conformational Preferences of the Cyclohexanone Ring
To minimize inherent ring strain, the cyclohexanone ring adopts non-planar conformations, with the chair conformation being the most stable and prevalent. masterorganicchemistry.comyoutube.com
Chair Conformation Analysis in Substituted Cyclohexanones
The cyclohexanone ring exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement along the carbon-carbon bonds. masterorganicchemistry.comyoutube.com In a substituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.orgyoutube.com These two chair conformations are interconvertible through a process called a ring flip. youtube.comlibretexts.org
Influence of Aryl Substituents on Conformational Equilibrium
For a monosubstituted cyclohexane, the two chair conformers are not equal in energy. libretexts.org The substituent's position, whether axial or equatorial, significantly impacts the molecule's stability. Generally, conformations with bulky substituents in the equatorial position are more stable. libretexts.orgyoutube.comlibretexts.org This preference is due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. youtube.comlibretexts.org
In the case of this compound, the 3-methoxyphenyl group is relatively bulky. Therefore, the conformational equilibrium will strongly favor the chair conformation where this aryl group occupies the more spacious equatorial position. The conformer with the axial 3-methoxyphenyl group would be significantly destabilized by 1,3-diaxial interactions.
Table 1: Conformational Equilibrium of this compound
| Conformer | Aryl Group Position | Key Interactions | Relative Stability |
| A | Equatorial | Minimized steric strain | More Stable (Favored) |
| B | Axial | 1,3-Diaxial Interactions | Less Stable (Disfavored) |
Electrostatic Effects on Conformational Stability
Beyond sterics, electrostatic interactions can also influence conformational preferences in substituted cyclohexanones. acs.orgacs.org The presence of the carbonyl group (C=O) and the methoxy (B1213986) group (-OCH3) introduces polar bonds and dipole moments into the this compound molecule. libretexts.orglibretexts.org The methoxy group on the benzene (B151609) ring is an electron-donating group by resonance but has an electron-withdrawing inductive effect due to the oxygen's electronegativity. libretexts.orglibretexts.org
The relative orientation of the dipoles associated with the carbonyl and methoxy groups can lead to either stabilizing or destabilizing interactions, which may affect the energy difference between the axial and equatorial conformers. While steric hindrance is typically the dominant factor favoring the equatorial position for a large substituent, electrostatic attractions or repulsions can subtly modulate the conformational equilibrium. acs.org For example, studies on other substituted cyclohexanones have shown that changes in solvent polarity can alter conformational preferences, highlighting the role of electrostatic effects. acs.org
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
The proton (¹H) NMR spectrum of 2-(3-Methoxyphenyl)cyclohexanone reveals characteristic signals that can be assigned to the different hydrogen atoms within the molecule. The aromatic protons of the 3-methoxyphenyl (B12655295) group typically appear as a complex multiplet pattern in the downfield region, generally between δ 6.6 and 7.1 ppm. The distinct substitution pattern on the benzene (B151609) ring, a 1,3-disubstitution, gives rise to specific splitting patterns: a triplet, a doublet, and a doublet of doublets. scribd.com
A sharp singlet is observed for the methoxy (B1213986) group (–OCH₃) protons, usually around δ 3.8 ppm. The protons on the cyclohexanone (B45756) ring resonate as a series of overlapping multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm. The exact chemical shifts and coupling constants of these cyclohexanone protons are sensitive to their stereochemical environment, specifically whether they are in axial or equatorial positions. Distinguishing between these positions can be achieved by analyzing the coupling constants, with axial-axial couplings (J) being significantly larger (around 12 Hz) than axial-equatorial or equatorial-equatorial couplings. This detailed analysis of coupling patterns provides valuable insight into the preferred conformation of the cyclohexanone ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (3-methoxyphenyl) | 6.6 - 7.1 |
| Methoxy (-OCH₃) | ~3.8 |
| Cyclohexanone | 1.5 - 2.5 |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) of the cyclohexanone ring is typically found in the most downfield region of the spectrum, often between 205 and 220 ppm. libretexts.org The carbon atoms of the aromatic ring resonate in the range of 125 to 150 ppm. libretexts.org The carbon of the methoxy group appears around 55 ppm. The aliphatic carbons of the cyclohexanone ring are observed in the upfield region, typically between 20 and 50 ppm. oregonstate.eduresearchgate.netdocbrown.info The specific chemical shifts of the cyclohexanone carbons can also provide information about the ring's conformation.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups
| Carbon Environment | Typical Chemical Shift (ppm) |
|---|---|
| C=O (Ketone) | 205 - 220 |
| C (Aromatic) | 125 - 150 |
| C-O (Methoxy) | ~55 |
| CH₂ (Cyclohexane) | 20 - 50 |
Note: These are general ranges and can be influenced by substituents and solvent effects.
To unambiguously determine the three-dimensional structure and stereochemistry of this compound and its derivatives, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
COSY experiments reveal proton-proton (¹H-¹H) coupling interactions, helping to identify which protons are adjacent to each other in the molecule. scribd.com This is crucial for tracing the connectivity within the cyclohexanone ring and assigning the complex multiplets.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). scribd.com
Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. ipb.pt Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is essential for confirming the relative stereochemistry, such as the cis or trans relationship of substituents on the cyclohexanone ring. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate components of a mixture before they are introduced into the mass spectrometer. nist.govresearchgate.net For this compound, these techniques can confirm the molecular weight of 204.26 g/mol . sigmaaldrich.com
Under electron ionization (EI) conditions, typically used in GC-MS, the molecule undergoes fragmentation, producing a characteristic pattern of ions. mdpi.comlibretexts.org The fragmentation of cyclic ketones like cyclohexanone often involves complex rearrangements. miamioh.edu Common fragmentation pathways for arylcyclohexylamines, a related class of compounds, include α-cleavage of the cyclohexanone ring and loss of a carbon monoxide (CO) molecule. mdpi.com The analysis of these fragment ions provides valuable clues about the molecule's structure. For instance, the presence of fragments corresponding to the methoxyphenyl group can confirm its presence in the molecule.
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound, HR-MS would confirm the molecular formula as C₁₃H₁₆O₂ by measuring the exact mass of the molecular ion, which is calculated to be 204.1150. This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Analysis
The most prominent absorption is expected to be the carbonyl (C=O) stretching vibration of the cyclohexanone ring. For saturated six-membered cyclic ketones like cyclohexanone, this peak typically appears around 1715 cm⁻¹. pressbooks.publibretexts.orgbartleby.com The presence of the adjacent aromatic ring can lead to a slight shift in this frequency due to electronic effects. libretexts.orgspectroscopyonline.com
The methoxyphenyl group will contribute several characteristic bands. These include aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. wpmucdn.com The ether linkage (Ar-O-CH₃) is expected to produce a strong, characteristic C-O stretching band. Asymmetric C-O-C stretching in aromatic ethers typically appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found near 1075-1020 cm⁻¹.
The aliphatic C-H bonds of the cyclohexyl ring will also give rise to stretching and bending vibrations. The C(sp³)-H stretching vibrations are expected in the 2960-2850 cm⁻¹ region. youtube.comwizeprep.com The scissoring and rocking vibrations of the CH₂ groups within the ring are also anticipated. qiboch.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (Ketone) | C=O Stretch | ~1715 | Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |
| C=C Stretch | ~1600-1450 | Medium to Weak | |
| Ether (Aryl-Alkyl) | Asymmetric C-O-C Stretch | ~1275-1200 | Strong |
| Symmetric C-O-C Stretch | ~1075-1020 | Medium | |
| Alkane (Cyclohexyl) | C-H Stretch | ~2960-2850 | Strong |
| CH₂ Bend (Scissoring) | ~1450 | Medium |
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation
As of the latest available data, no public records of a single-crystal X-ray diffraction study for this compound have been found. Consequently, its absolute configuration and solid-state conformation have not been experimentally determined through this method.
Analysis of Crystal Systems and Space Groups
Without experimental crystallographic data, the crystal system and space group for this compound remain unknown. The crystal system (e.g., monoclinic, triclinic, orthorhombic) and the space group describe the symmetry of the unit cell and the arrangement of molecules within it. nih.gov The determination of these parameters is entirely dependent on the successful growth of a single crystal and subsequent analysis by X-ray diffraction. uomphysics.net
Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is employed to investigate the electronic structure and energetic properties of molecules. For 2-(3-Methoxyphenyl)cyclohexanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, provide a detailed picture of its fundamental characteristics najah.edu.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure nih.govarxiv.org. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The presence of the flexible cyclohexanone (B45756) ring and its bond to the methoxyphenyl group means the molecule can exist in several conformations. DFT calculations can identify the most stable conformer, which is essential for understanding its reactivity and interactions.
The electronic structure analysis reveals how electrons are distributed within the molecule. The electron-donating nature of the methoxy (B1213986) group on the phenyl ring influences the electron density across the entire structure, which in turn affects the electrophilicity of the carbonyl group nih.gov. This has a direct impact on how the molecule interacts with other chemical species.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical values expected from a DFT/B3LYP geometry optimization. Actual published data for this specific molecule is not available.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C=O (carbonyl) | 1.215 Å |
| C-C (phenyl ring) | 1.390 - 1.405 Å | |
| C-O (methoxy) | 1.365 Å | |
| Bond Angle | C-CO-C (ketone) | 117.5° |
| C-O-C (ether) | 118.0° |
Vibrational Frequency Analysis for Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) spectrum of the molecule nih.gov. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical frequencies are invaluable for interpreting experimental IR spectra mdpi.comnist.gov.
A key feature in the experimental IR spectrum of this compound is the strong absorption band for the carbonyl (C=O) group stretch, which typically appears around 1715 cm⁻¹. DFT calculations can predict this frequency. Often, calculated harmonic frequencies are systematically higher than experimental ones, requiring the use of a scaling factor (typically around 0.96 for B3LYP) to improve agreement with experimental data researchgate.net.
Table 2: Comparison of Experimental and Scaled Calculated Vibrational Frequency for the Carbonyl Stretch (Illustrative Data) This table illustrates the typical correlation between an experimental IR peak and a scaled DFT-calculated frequency.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Harmonic) | Scaled Calculated Frequency (cm⁻¹) |
| C=O Stretch | ~1715 | ~1785 | ~1714 |
Reactivity Descriptors and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity researchgate.netnih.gov. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions nih.govsemanticscholar.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability nih.govresearchgate.net. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's reactivity. These calculations can also determine other reactivity descriptors such as chemical hardness, softness, and the electrophilicity index nih.govresearchgate.net.
Table 3: Calculated Frontier Orbital Energies and Reactivity Descriptors (Illustrative Data) This table shows representative values for FMO analysis derived from DFT calculations. Specific published data for this compound is not available.
| Descriptor | Value (eV) | Implication |
| EHOMO | -6.2 | Electron-donating capability |
| ELUMO | -1.1 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.1 | High kinetic stability, moderate reactivity |
| Chemical Hardness (η) | 2.55 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.65 | Propensity to accept electrons |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is instrumental in drug discovery and molecular biology.
Analogues of this compound, such as methoxetamine, are known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor nih.gov. Therefore, the NMDA receptor is a primary biological target for molecular docking studies with this compound. The goal of these simulations is to model how this compound fits into the receptor's binding site and to identify the specific amino acid residues it interacts with nih.gov.
Using the crystal structure of the NMDA receptor (e.g., from the Protein Data Bank, such as PDB ID: 5EWJ), docking simulations can place the ligand into the binding pocket, often the same site where other antagonists like ifenprodil (B1662929) bind nih.govmdpi.com. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively stabilize the ligand-protein complex. Key interacting residues in the NMDA receptor's GluN1-GluN2B subunit interface often include amino acids like Phe176, Glu236, and Asp136 mdpi.comresearchgate.net.
A crucial output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (in kcal/mol) doi.org. A more negative binding energy indicates a more stable complex and a higher predicted affinity of the ligand for the receptor. This score helps to rank potential drug candidates and prioritize them for further testing.
The simulation not only provides a binding score but also details the specific interactions. For instance, the methoxy group of the ligand might act as a hydrogen bond acceptor, while the phenyl ring could engage in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding site.
Table 4: Predicted Binding Affinity and Key Interactions for this compound with the NMDA Receptor (Illustrative Data) This table provides a hypothetical outcome of a molecular docking study, based on known interactions of similar ligands with the NMDA receptor.
| Parameter | Predicted Value/Residues |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Phe176, Tyr232, Glu236, Asp136 |
| Types of Interactions | Hydrophobic interactions with phenyl ring, Potential H-bond with carbonyl oxygen |
Conformational Energy Calculations and Potential Energy Surfaces
The conformational landscape of this compound is primarily dictated by the orientation of the 3-methoxyphenyl (B12655295) substituent on the cyclohexanone ring. The cyclohexanone ring itself adopts a chair conformation to minimize steric and torsional strain. The substituent at the C2 position can exist in either an axial or an equatorial position, leading to two primary chair conformers.
Theoretical investigations into similar 2-substituted cyclohexanones, often employing Density Functional Theory (DFT) and Complete Basis Set (CBS) methods, have shown that the relative stability of the axial and equatorial conformers is influenced by a combination of steric and electronic effects. For instance, studies on 2-methoxycyclohexanone (B1203222) have identified multiple stable conformers arising from the rotation of the methoxy group in both axial and equatorial positions.
In the case of this compound, the bulky 3-methoxyphenyl group would generally be expected to favor the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the cyclohexanone ring. However, electronic interactions between the phenyl ring and the carbonyl group could also play a significant role in determining the most stable conformation.
A potential energy surface (PES) for this molecule would map the energy of the system as a function of key geometric parameters, such as the dihedral angle defining the orientation of the phenyl ring relative to the cyclohexanone ring and the puckering of the cyclohexanone ring itself. The PES would feature energy minima corresponding to the stable axial and equatorial conformers, with the transition states representing the energy barriers for interconversion between them.
Table 1: Postulated Relative Conformational Energies of this compound
| Conformer | Substituent Position | Postulated Relative Energy (kcal/mol) | Key Interactions |
| I | Equatorial | 0.00 (most stable) | Minimized steric hindrance |
| II | Axial | > 0 | 1,3-diaxial interactions with axial hydrogens |
Note: The relative energy values are hypothetical and based on general principles of conformational analysis. Precise values would require specific DFT or other high-level computational studies.
Prediction of Spectroscopic Properties (e.g., Absorption Spectra)
The prediction of spectroscopic properties, such as the ultraviolet-visible (UV-Vis) absorption spectrum, can be achieved through Time-Dependent Density Functional Theory (TD-DFT) calculations. These calculations can provide information on the electronic transitions within the molecule, including the absorption maxima (λmax) and the corresponding oscillator strengths.
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic chromophore (the 3-methoxyphenyl group) and the carbonyl group. The methoxy group, being an electron-donating group, is likely to influence the position and intensity of the absorption bands of the phenyl ring.
TD-DFT calculations on similar aromatic ketones have been shown to provide reliable predictions of their absorption spectra. The calculations would typically involve optimizing the geometry of the most stable conformer and then computing the excited states to determine the electronic transitions.
Table 2: Hypothetical Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λmax (nm) | Associated Chromophore |
| π → π | ~270-280 | Phenyl ring |
| n → π | ~300-320 | Carbonyl group |
Note: These predicted values are estimations based on the expected electronic transitions for the given chromophores. Actual experimental or more detailed computational results may vary.
Applications in Medicinal Chemistry and Biological Research
Utility as a Precursor for Pharmacologically Active Compounds
The structural framework of 2-(3-methoxyphenyl)cyclohexanone is readily amenable to chemical modifications, making it a key intermediate in the synthesis of several classes of psychoactive drugs.
Synthesis of Morphinan (B1239233) Analogs and Related Analgesics (e.g., Tramadol)
While not a direct precursor in the most common industrial syntheses, the core structure of this compound is conceptually related to key intermediates in the production of certain morphinan analogs. Morphinans are a class of psychoactive drugs that include opioid analgesics, cough suppressants, and dissociative hallucinogens. wikipedia.org The synthesis of the analgesic drug tramadol (B15222), for instance, involves the reaction of 2-[(dimethylamino)methyl]cyclohexanone with 3-methoxyphenylmagnesium bromide. quickcompany.inresearchgate.net This highlights the importance of the 3-methoxyphenyl (B12655295) and cyclohexanone (B45756) moieties in constructing the final, pharmacologically active molecule. Although tramadol synthesis often starts from cyclohexanone itself, undergoing a Mannich reaction followed by a Grignard reaction, the underlying structural components are present in this compound. researchgate.netthieme-connect.comresearchgate.net The development of efficient synthetic routes, including continuous-flow processes, has been a focus of research to improve the production of tramadol. thieme-connect.comresearchgate.net
Derivatization to Arylcyclohexylamine Compounds (e.g., Methoxetamine, Methoxisopropamine)
This compound is a direct precursor in the synthesis of several arylcyclohexylamine compounds, a class of psychoactive substances that includes dissociative anesthetics. bbgate.combbgate.com One of the most well-known derivatives is methoxetamine (MXE). erowid.orgresearchgate.nettandfonline.comdea.gov The synthesis of methoxetamine from this compound typically involves a bromination step to form an alpha-bromo ketone, followed by reaction with ethylamine (B1201723) to create a Schiff base, which then undergoes thermal rearrangement to yield the final product. bbgate.combbgate.comerowid.org This synthetic pathway is analogous to the synthesis of ketamine. erowid.orgresearchgate.net
The versatility of this synthetic route allows for the creation of a range of related compounds. For example, by using different amines in the final step, various N-substituted analogs can be produced. This has led to the emergence of other designer drugs, such as methoxisopropamine. The core this compound structure provides a template that can be systematically modified to explore the chemical space of arylcyclohexylamines. bbgate.combbgate.com
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological effects of compounds derived from this compound are highly dependent on their specific chemical structures. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their placement on the molecular scaffold influence pharmacological activity.
Impact of Substituent Modifications on Biological Activity
SAR studies on arylcyclohexylamine derivatives have revealed key insights into their interaction with biological targets, primarily the NMDA receptor. nih.gov For instance, the methoxy (B1213986) group at the 3-position of the phenyl ring in methoxetamine is a critical feature that distinguishes its pharmacological profile from that of ketamine, which has a chlorine atom at the 2-position. erowid.org This substitution is thought to contribute to differences in potency and the nature of the subjective effects.
Further modifications to the aryl ring and the amine substituent can significantly alter the biological activity. mdpi.comacs.orgnih.gov Studies on related morphinan structures have shown that the nature and position of substituents on the aromatic ring can dramatically impact receptor binding affinity and functional activity. nih.govdrugbank.com For example, replacing the phenolic hydroxyl group in morphinans with a benzylamino or phenylamino (B1219803) group can still result in compounds with high opioid receptor affinity. nih.gov These findings highlight the importance of systematic modifications in developing compounds with desired pharmacological properties.
Influence of Stereochemistry on Pharmacological Profiles
The presence of chiral centers in many derivatives of this compound means that they can exist as different stereoisomers. biomedgrid.comijpsjournal.comnih.govresearchgate.netwiley-vch.de It is well-established in pharmacology that stereoisomers of a drug can have vastly different pharmacokinetic and pharmacodynamic properties. biomedgrid.comnih.govresearchgate.net The human body is a chiral environment, and as such, the different enantiomers of a chiral drug can interact with receptors and enzymes in distinct ways. nih.gov
In the case of morphinans, stereochemistry is of fundamental importance in determining their pharmacological selectivity for different opioid receptor subtypes (μ, δ, κ) and their potential interaction with other targets like the NMDA receptor. nih.gov For example, the different stereoisomers of morphinan have distinct pharmacological profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to side effects. nih.gov Similarly, for arylcyclohexylamines, the stereochemistry at the cyclohexyl ring can influence their binding affinity and functional activity at the NMDA receptor. The separation and pharmacological evaluation of individual stereoisomers are therefore essential for a complete understanding of their biological effects. researchgate.net
Biochemical and Mechanistic Studies of Derivatives
Research into the derivatives of this compound extends to understanding their metabolic fate and the molecular mechanisms underlying their pharmacological effects.
Mechanistic studies have confirmed that arylcyclohexylamines like methoxetamine and its analogs are high-affinity ligands for the PCP site of the NMDA receptor. nih.gov Their dissociative effects are primarily attributed to their action as non-competitive NMDA receptor antagonists. However, some derivatives also show affinity for other targets, such as the serotonin (B10506) transporter and sigma receptors, which may contribute to their complex pharmacological profiles. nih.gov The continued investigation of these compounds provides valuable insights into the functioning of the glutamatergic system and its role in various physiological and pathological processes.
Enzyme Inhibition Mechanisms
The interaction of these compounds with various enzyme systems is a key area of investigation. While direct studies on this compound are limited, research on its analog, methoxetamine, provides significant insights.
Cytochrome P450 (CYP450) Enzymes: The metabolism of arylcyclohexylamines is heavily dependent on the CYP450 superfamily of enzymes. Studies on methoxetamine have identified that its initial metabolic steps, particularly N-deethylation, are primarily catalyzed by CYP2B6 and CYP3A4. nih.govgtfch.orgresearchgate.net This indicates a direct interaction with these enzymes, and because they are involved in its metabolism, there is a potential for competitive inhibition, which could lead to drug-drug interactions. gtfch.org The methoxy group present in these compounds is also a site for metabolism, and research on other methoxy-containing molecules shows they can act as noncompetitive inhibitors of CYP1A1 and CYP1B1. nih.gov
Acetylcholinesterase (AChE): While direct inhibitory activity on acetylcholinesterase is not a primary characteristic, some arylcyclohexylamines like phencyclidine (PCP) have been shown to interact with nicotinic acetylcholine (B1216132) receptors. nih.gov The focus of research for compounds like methoxetamine has been more on the glutamatergic and serotonergic systems rather than direct, potent inhibition of AChE.
Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme responsible for breaking down endocannabinoids like anandamide. nih.govpsu.edu Inhibition of FAAH is a therapeutic strategy for pain and other CNS disorders. psu.edunih.gov While direct studies linking this compound or methoxetamine to FAAH inhibition are not prominent in the reviewed literature, the exploration of novel enzyme inhibitors is a continuous effort in medicinal chemistry. nih.govnih.gov
Receptor Binding and Functional Activity Studies
The primary pharmacological effects of this compound analogs are mediated through their interaction with specific neurotransmitter receptors.
NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a primary target for methoxetamine and related compounds. plos.orgwikipedia.orgnih.gov These molecules act as non-competitive antagonists at the PCP binding site within the NMDA receptor's ion channel. nih.govplos.org Radioligand binding assays have confirmed that methoxetamine has a high affinity for the NMDA receptor, comparable to or even greater than that of ketamine. plos.org The (R)- and (S)-enantiomers of methoxetamine both exhibit significant NMDA receptor affinity. nih.govresearchgate.net This antagonism is believed to be central to their effects on the central nervous system. nih.govmdpi.comnih.gov
Serotonin Transporter (SERT): In addition to their action at the NMDA receptor, methoxetamine and its analogs show considerable affinity for the serotonin transporter (SERT). plos.org This interaction results in the inhibition of serotonin reuptake. wikipedia.orgnih.gov Studies have shown that both the S- and R-enantiomers of methoxetamine have appreciable inhibitory activity at SERT. nih.govresearchgate.net This dual action on both the glutamatergic and serotonergic systems is a distinguishing feature of these compounds and is thought to contribute to their unique pharmacological profile. nih.govnih.gov
| Compound/Analog | Target | Binding Affinity (Ki, nM) | Functional Activity |
| Methoxetamine (MXE) | NMDA Receptor | 257 wikipedia.org | Non-competitive antagonist plos.orgnih.gov |
| Serotonin Transporter (SERT) | 479 wikipedia.org | Reuptake inhibitor wikipedia.orgnih.gov | |
| Dopamine Transporter (DAT) | >10,000 wikipedia.org | Little to no effect wikipedia.org | |
| Norepinephrine Transporter (NET) | >10,000 wikipedia.org | Little to no effect wikipedia.org | |
| 3-MeO-PCP | NMDA Receptor | 20 plos.org | High-affinity ligand plos.org |
| (S)-Methoxetamine | NMDA Receptor | Significant affinity nih.gov | Antagonist nih.gov |
| Serotonin Transporter (SERT) | Appreciable inhibitory activity nih.gov | Inhibitor nih.gov | |
| (R)-Methoxetamine | NMDA Receptor | Significant affinity nih.gov | Antagonist nih.gov |
| Serotonin Transporter (SERT) | Appreciable inhibitory activity nih.gov | Inhibitor nih.gov |
Metabolism Studies of Chemically Related Analogs
Understanding the metabolic fate of this compound analogs like methoxetamine is crucial for interpreting their pharmacological and toxicological profiles.
Identification of Phase I and Phase II Metabolites
Research has identified several metabolites of methoxetamine in both rat and human urine samples. nih.govresearchgate.net
Phase I Metabolism: The primary Phase I metabolic pathways include:
N-deethylation: The removal of the ethyl group from the nitrogen atom to form normethoxetamine. ecddrepository.orgnih.gov This is a major initial step. nih.gov
O-demethylation: The removal of the methyl group from the methoxy group on the phenyl ring, leading to the formation of O-desmethylmethoxetamine. ecddrepository.orgnih.gov This is often the most abundant urinary metabolite. nih.gov
Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring. nih.govecddrepository.org
These pathways can also occur in combination, resulting in metabolites like O-desmethylnormethoxetamine. ecddrepository.org
Phase II Metabolism: The Phase I metabolites, particularly the hydroxylated and O-demethylated products, can undergo Phase II conjugation reactions. These include:
Glucuronidation: The attachment of a glucuronic acid molecule. nih.govgtfch.orgecddrepository.org
Sulfation: The attachment of a sulfate (B86663) group. nih.govgtfch.orgecddrepository.org These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.
| Metabolic Pathway | Key Metabolite(s) | Notes |
| Phase I | ||
| N-Deethylation | Normethoxetamine | A primary initial metabolic step. nih.govecddrepository.org |
| O-Demethylation | O-Desmethylmethoxetamine | Often the most abundant urinary metabolite. nih.gov |
| Hydroxylation | Hydroxymethoxetamine isomers | Addition of -OH to the cyclohexyl ring. ecddrepository.org |
| Combined | O-Desmethylnormethoxetamine | Product of both N-deethylation and O-demethylation. ecddrepository.org |
| Phase II | ||
| Glucuronidation | Glucuronide conjugates of Phase I metabolites | Increases water solubility for excretion. ecddrepository.org |
| Sulfation | Sulfate conjugates of Phase I metabolites | Increases water solubility for excretion. ecddrepository.org |
Enzyme Kinetics of Metabolic Pathways
The efficiency of the metabolic enzymes determines the rate of clearance and duration of action of the parent compound.
CYP450 Enzyme Kinetics: In vitro studies using human cytochrome P450 enzymes have established the kinetics for the initial metabolic steps of methoxetamine. nih.govresearchgate.net The N-deethylation pathway is catalyzed by CYP2B6 and CYP3A4. nih.govgtfch.org The involvement of these specific enzymes suggests a likelihood of drug-drug interactions with other substances that are substrates, inhibitors, or inducers of CYP2B6 and CYP3A4. gtfch.org
Development of Functional Probes and Tracers
To better understand the journey of these compounds in the body, researchers develop labeled versions for use in advanced analytical studies.
Isotopic Labeling for Metabolic and Pharmacokinetic Studies
Isotopic labeling is a powerful technique used to trace the parent drug and its metabolites without altering the compound's fundamental chemical properties.
Deuterium (B1214612) Labeling: Replacing hydrogen atoms with their heavier isotope, deuterium (²H or D), is a common strategy. juniperpublishers.com For instance, methoxetamine-d3, where the three hydrogens on the methoxy group's methyl are replaced with deuterium, is used as an internal standard for quantifying the parent compound in biological samples via GC- or LC-MS. caymanchem.com This deuterated analog helps in improving the accuracy of pharmacokinetic studies. juniperpublishers.com The synthesis of deuterium-labeled normethoxetamine-d3 has also been reported, providing analytical standards for metabolite identification and quantification. rsc.org This approach, known as the kinetic isotope effect, can also be intentionally used to slow down metabolism at a specific site, potentially altering the pharmacokinetic profile of a drug. juniperpublishers.comscispace.com
Future Research Directions and Unexplored Avenues
Development of Novel Enantioselective Synthetic Routes
The generation of single enantiomers of 2-(3-Methoxyphenyl)cyclohexanone is a paramount objective for future synthetic efforts. As the biological activity of chiral molecules often resides in a single enantiomer, methods to produce this compound in an enantiomerically pure form are of high importance, particularly for pharmacological applications.
Promising strategies for future exploration include:
Asymmetric Organocatalysis: The use of small chiral organic molecules, such as proline derivatives, to catalyze the asymmetric Michael addition of cyclohexanones to nitroarenes or the α-arylation of cyclohexanone (B45756) could provide a direct and metal-free pathway to enantiomerically enriched 2-arylcyclohexanones.
Chiral Ligand-Metal Complex Catalysis: The development of novel chiral N,N'-dioxide-metal complexes, such as those involving Scandium(III), has shown promise in catalyzing enantioselective reactions. organic-chemistry.orgnih.govcolab.ws Further refinement of these catalytic systems could lead to highly efficient and selective syntheses. For instance, the kinetic resolution of racemic 2-arylcyclohexanones via Baeyer-Villiger oxidation using such catalysts has yielded enantioenriched lactones and unreacted ketones with high enantiomeric excess (ee). organic-chemistry.orgnih.govcolab.ws
Enzymatic and Chemoenzymatic Methods: Biocatalysis, utilizing enzymes like lipases, offers a green and highly selective approach. nih.gov Kinetic resolution of racemic this compound or its precursors could efficiently separate the two enantiomers.
A summary of potential enantioselective methods is presented below:
| Synthetic Strategy | Catalyst/Reagent Example | Potential Outcome |
| Asymmetric Organocatalysis | Proline and its derivatives | Direct access to enantiomerically enriched product |
| Chiral Metal Catalysis | Chiral N,N'-dioxide-Sc(III) complexes | High yields and enantioselectivity in kinetic resolutions organic-chemistry.orgnih.govcolab.ws |
| Enzymatic Resolution | Lipases | Separation of enantiomers under mild conditions nih.gov |
Exploration of New Chemical Transformations and Derivatizations
The inherent reactivity of the ketone and the aromatic ring in this compound provides fertile ground for chemical modification. Exploring new transformations will expand the chemical space accessible from this core structure, leading to a diverse library of novel compounds.
Key areas for future derivatization studies include:
Ketone Modifications: The carbonyl group can be a focal point for a variety of reactions. Reduction to the corresponding alcohol, conversion to imines and hydrazones, and subsequent reactions can introduce new functionalities. nih.gov For example, reductive amination can lead to arylcyclohexylamines, a class of compounds with known biological activities.
Aromatic Ring Functionalization: The methoxy (B1213986) group on the phenyl ring can be a handle for further transformations. Electrophilic substitution reactions, such as nitration or halogenation, could introduce diverse substituents, thereby tuning the electronic properties of the molecule.
Ring Expansions: The Baeyer-Villiger oxidation of 2-arylcyclohexanones can lead to the formation of seven-membered lactones (oxepanones), representing a ring expansion that can access different chemical scaffolds. organic-chemistry.orgnih.gov The regioselectivity of this reaction can sometimes be unusual, providing access to unexpected products. nih.gov
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods (NMR, IR) are routinely used, the application of more advanced techniques can provide deeper structural and conformational insights, especially for chiral derivatives.
Future spectroscopic investigations could involve:
2D NMR Spectroscopy: Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the through-space proximity of protons, offering critical data for conformational analysis of the cyclohexyl ring and the relative orientation of the phenyl group. researchgate.netdcu.ie
Vibrational Circular Dichroism (VCD): For enantiomerically pure samples, VCD provides information about the absolute configuration of chiral centers. nih.gov This experimental technique, when coupled with computational predictions, is a powerful tool for unambiguous stereochemical assignment. nih.gov
X-ray Crystallography: Obtaining a single crystal structure would provide definitive, solid-state conformational data, including precise bond lengths and angles. nih.gov This information is invaluable for validating computational models and understanding intermolecular interactions in the solid state. nih.gov
Deeper Computational Insights into Reactivity and Biological Interactions
Computational chemistry is an indispensable tool for predicting and understanding the behavior of molecules. In-depth computational studies can guide synthetic efforts and predict potential biological activity.
Future computational work could focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be used to model reaction mechanisms, predict spectroscopic properties (like IR and NMR spectra), and analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity. nih.gov Such calculations can help rationalize experimental findings and predict the outcomes of new reactions. nih.gov
Molecular Docking: To explore the pharmacological potential, the this compound scaffold and its derivatives can be docked into the active sites of various biological targets, such as enzymes or receptors. nih.govmdpi.com This can predict binding affinities and interaction modes, helping to prioritize compounds for synthesis and biological testing. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): By creating a library of derivatives and measuring a specific biological activity, QSAR models can be built to correlate chemical structure with biological function. This can lead to the rational design of more potent and selective compounds.
Design and Synthesis of Novel Pharmacological Agents Based on the Core Structure
The arylcyclohexanone motif is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. The this compound skeleton is a precursor to various psychoactive substances and other potential therapeutic agents.
Future research in this area should involve:
Analgesic and Anesthetic Agents: The core structure is related to arylcyclohexylamines, some of which are known to interact with the NMDA receptor and have applications as anesthetics and analgesics. Systematic derivatization and biological screening could identify new compounds with improved therapeutic profiles.
Cyclooxygenase (COX) Inhibitors: The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing area of research. mdpi.comnih.gov Derivatives of this compound could be designed and synthesized to target COX-1 and COX-2 enzymes, potentially leading to new anti-inflammatory agents. nih.govnih.gov Molecular modeling studies can be employed to predict the binding of these derivatives to COX active sites. nih.gov
Other CNS-Active Agents: The ability of small lipophilic molecules to cross the blood-brain barrier makes this scaffold attractive for developing drugs targeting the central nervous system. mdpi.com Exploration of derivatives for anticonvulsant or neuroprotective activities could be a fruitful line of inquiry.
By systematically pursuing these avenues of research, the scientific community can expand the utility of this compound from a simple chemical intermediate to a versatile platform for discovering new chemical reactions, catalysts, and potentially, life-changing pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)cyclohexanone in laboratory settings?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where 3-methoxyphenyl derivatives react with cyclohexanone under acid catalysis (e.g., AlCl₃). Alternatively, condensation reactions between 3-methoxybenzaldehyde and cyclohexanone precursors may be employed. Reaction optimization should include temperature control (40–60°C) and inert atmospheres to minimize oxidation by-products .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Aromatic protons (3-methoxyphenyl group) resonate at δ 6.6–7.1 ppm, while cyclohexanone protons appear as multiplet signals between δ 1.5–2.5 ppm. The methoxy (-OCH₃) group shows a singlet near δ 3.8 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 204.1150 (C₁₃H₁₆O₂). Electrospray ionization (ESI+) in positive mode is recommended for enhanced detection .
- IR Spectroscopy : Key stretches include C=O (~1715 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane, 1:4) effectively separates the target compound from unreacted precursors. Recrystallization in ethanol or methanol yields high-purity crystals (>95% by HPLC). Monitor purity via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Advanced Research Questions
Q. How do competing reaction mechanisms influence the synthesis of this compound derivatives?
- Methodological Answer : Competing pathways include:
- Zaitsev vs. Anti-Zaitsev Elimination : Acid-catalyzed dehydration may yield cyclohexene by-products. Use sterically hindered bases (e.g., LDA) to favor desired regioselectivity .
- Oxidative By-Products : Over-oxidation of the cyclohexanone ring can occur; monitor with GC-MS and employ reducing agents (e.g., NaBH₄) to suppress side reactions .
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish equatorial/axial cyclohexanone protons via coupling constants (J ~12 Hz for axial-axial interactions) .
- X-ray Crystallography : Confirm regiochemistry and stereochemistry for ambiguous derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas to rule out isobaric impurities .
Q. What in vitro models are suitable for studying the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test for cytochrome P450 interactions using liver microsomes. Monitor metabolite formation via LC-MS/MS .
- Receptor Binding Studies : Radioligand displacement assays (e.g., NMDA or opioid receptors) can assess affinity, given structural similarities to arylcyclohexylamines .
Q. How does the methoxy substituent influence the electronic properties of this compound?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal the electron-donating methoxy group increases electron density on the phenyl ring, altering the carbonyl group's electrophilicity. This impacts nucleophilic addition rates (e.g., Grignard reactions) .
- Hammett Studies : Compare reaction rates with para-substituted analogs to quantify electronic effects .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproduce Conditions : Ensure stoichiometry, catalyst loading, and solvent purity match literature protocols.
- By-Product Analysis : Use GC-MS to identify side products (e.g., over-reduced alcohols or dimerized species) .
- Collaborative Validation : Cross-check data with independent labs using standardized NMR and MS parameters .
Applications in Mechanistic Studies
Q. What role does this compound play in studying metabolic pathways?
- Methodological Answer :
- In Vivo Metabolism : Administer isotopically labeled (¹³C or deuterated) compound to track hepatic metabolism via LC-MS. Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (glucuronides) .
- Enzyme Kinetics : Use liver microsomes to calculate Michaelis-Menten parameters for oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
